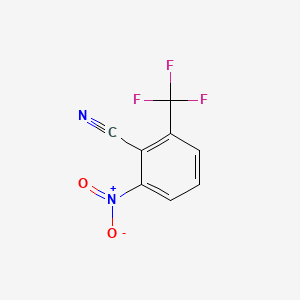![molecular formula C13H17ClO B596231 [4-(4-Chlorophenyl)cyclohexyl]methanol CAS No. 137736-28-8](/img/structure/B596231.png)
[4-(4-Chlorophenyl)cyclohexyl]methanol
Vue d'ensemble
Description
[4-(4-Chlorophenyl)cyclohexyl]methanol: is an organic compound with the molecular formula C₁₃H₁₇ClO . It is a derivative of cyclohexane, where a chlorophenyl group is attached to the cyclohexyl ring, and a methanol group is bonded to the cyclohexyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4-(4-Chlorophenyl)cyclohexyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of chlorophenyl derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Safety and Hazards
“[4-(4-Chlorophenyl)cyclohexyl]methanol” is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mécanisme D'action
- Atovaquone primarily targets the mitochondrial respiratory chain in Plasmodium falciparum (the parasite responsible for malaria). It inhibits the cytochrome bc1 complex (complex III) within the electron transport chain, disrupting ATP production and ultimately leading to parasite death .
Target of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 4-(4-Chlorophenyl)cyclohexanone: One common method involves the reduction of 4-(4-chlorophenyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Hydrogenation of 4-(4-Chlorophenyl)cyclohexene: Another method involves the hydrogenation of 4-(4-chlorophenyl)cyclohexene in the presence of a palladium catalyst. This reaction is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of [4-(4-Chlorophenyl)cyclohexyl]methanol often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(4-Chlorophenyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone, 4-(4-chlorophenyl)cyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding cyclohexane derivative.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For instance, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 4-(4-Chlorophenyl)cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: 4-(4-Chlorophenyl)cyclohexyl chloride.
Comparaison Avec Des Composés Similaires
4-(4-Chlorophenyl)cyclohexanone: This compound is structurally similar but lacks the hydroxyl group. It is used in similar applications but has different reactivity due to the absence of the hydroxyl group.
4-(4-Chlorophenyl)cyclohexane: This compound lacks both the hydroxyl and carbonyl groups, making it less reactive in certain chemical reactions.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in [4-(4-Chlorophenyl)cyclohexyl]methanol makes it more versatile in chemical reactions, allowing for oxidation, reduction, and substitution reactions.
Chlorophenyl Group: The chlorophenyl group enhances the compound’s hydrophobicity and ability to interact with biological targets, making it valuable in medicinal chemistry.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-8,10-11,15H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWJXJRICZMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137736-28-8 | |
| Record name | [TRANS-4-(4-CHLOROPHENYL)CYCLOHEXYL]METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
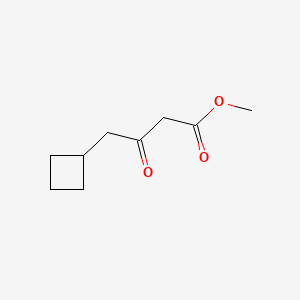
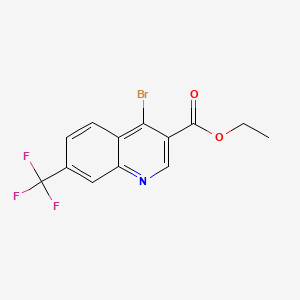



![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)
![6-Bromo-2-methyloxazolo[5,4-b]pyridine](/img/structure/B596157.png)
![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
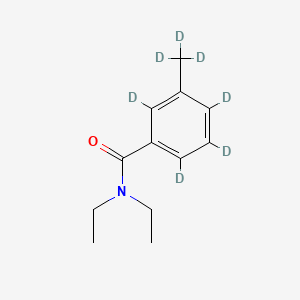
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)
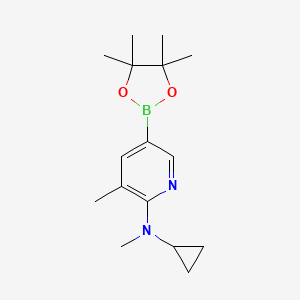
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
